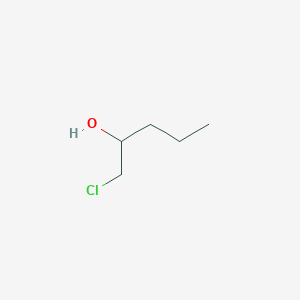

1-Chloropentan-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-chloropentan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11ClO/c1-2-3-5(7)4-6/h5,7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCUMNWDJLBLQKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17658-32-1 | |

| Record name | 1-chloropentan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Chloropentan 2 Ol

Acid-Catalyzed Epoxide Ring-Opening of 1,2-Epoxypentane (B89766)

A prominent synthetic pathway to 1-chloropentan-2-ol involves the acid-catalyzed ring-opening of 1,2-epoxypentane (also referred to as propyloxirane) with hydrochloric acid (HCl) . This reaction is a well-studied example of epoxide chemistry, offering insights into regioselectivity and mechanistic nuances.

The acid-catalyzed ring-opening of epoxides typically commences with the protonation of the epoxide oxygen atom by an acid catalyst (e.g., HCl) fiveable.mefiveable.melibretexts.orglibretexts.orgjsynthchem.comyoutube.comchemistrysteps.com. This protonation renders the oxygen a better leaving group and increases the electrophilicity of the adjacent carbon atoms. Subsequently, a nucleophile, in this case, the chloride ion (Cl⁻), attacks one of the epoxide carbons, leading to ring opening fiveable.mefiveable.melibretexts.orglibretexts.orgchemistrysteps.com.

For the synthesis of this compound from 1,2-epoxypentane, the reaction is described as proceeding via an SN2-like mechanism , where the chloride ion attacks the less substituted carbon (C1) of the epoxide . This attack leads to the formation of this compound. While acidic conditions often promote an SN1-like character due to the potential for carbocation formation and stabilization at the more substituted carbon fiveable.melibretexts.orglibretexts.orgchemistrysteps.comresearchgate.netd-nb.infostackexchange.com, source suggests that in aqueous conditions, a secondary carbocation intermediate stabilized by chlorine's back-donation directs regioselectivity towards the less substituted position, favoring the formation of this compound. This specific regiochemical outcome under acidic conditions is attributed to a combination of factors, including the nature of the nucleophile and solvent researchgate.netd-nb.info.

The yield and selectivity of the acid-catalyzed epoxide ring-opening reaction are significantly influenced by several reaction parameters:

Acidity (pH): Higher concentrations of acid (lower pH) generally accelerate the reaction by increasing the rate of epoxide protonation, thereby enhancing the electrophilicity of the epoxide carbons fiveable.me. The precise level of acidity can also impact the delicate balance between SN1-like and SN2-like pathways, influencing regioselectivity fiveable.me.

Temperature: Optimal yields for this reaction are typically observed within a temperature range of 20–40°C . Temperatures exceeding 50°C can increase the risk of undesirable side reactions, such as dehydration .

Catalyst: While HCl is a common acid catalyst, other Lewis acids, such as aluminum chloride (AlCl₃), can also be employed to enhance reaction rates by polarizing the epoxide ring .

Alternative Synthetic Routes

Beyond epoxide ring-opening, other synthetic strategies can be employed to prepare this compound, often starting from more readily available precursors.

Direct chlorination of pentan-2-ol using reagents like thionyl chloride (SOCl₂) is generally understood to replace the hydroxyl group, yielding 2-chloropentane (B1584031) rather than the desired this compound . However, source reports a yield of 70–75% for the chlorination of pentan-2-ol using thionyl chloride under reflux conditions in anhydrous dichloromethane (B109758) (DCM).

A more common and mechanistically sound approach to synthesizing this compound involves a multi-step sequence starting from pentan-2-ol:

Oxidation: Pentan-2-ol is oxidized to pentan-2-one.

Alpha-Chlorination: Pentan-2-one undergoes alpha-chlorination, typically using reagents like chlorine (Cl₂) in acetic acid or sulfuryl chloride (SO₂Cl₂), to yield 1-chloropentan-2-one (B1354079) researchgate.netnih.govacs.orgresearchgate.netacs.orgosti.gov.

Reduction: The carbonyl group of 1-chloropentan-2-one is then reduced to a secondary alcohol. This reduction can be achieved using chemical reducing agents such as sodium borohydride (B1222165) (NaBH₄) osti.gov or through biocatalytic methods employing enzymes like alcohol dehydrogenases (ADHs) researchgate.netnih.govacs.orgresearchgate.netacs.org.

The choice between the epoxide ring-opening route and alternative pathways involves considering factors such as yield, selectivity, number of steps, and starting material availability.

| Feature | Acid-Catalyzed Epoxide Ring-Opening (1,2-Epoxypentane) | Chlorination of Pentan-2-ol (via Pentan-2-one) |

| Starting Material | 1,2-Epoxypentane | Pentan-2-ol |

| Key Reagents | HCl, H₂O (aqueous) | SOCl₂ (direct); Cl₂/SO₂Cl₂, NaBH₄/enzymes (multi-step) |

| Typical Yield | 85–90% (aqueous) | 70–75% (SOCl₂); Variable for multi-step |

| Regioselectivity | Favors this compound via SN2-like attack at C1 . General acid catalysis often favors more substituted carbon. | Multi-step route offers control; direct chlorination yields other products. |

| Stereoselectivity | Typically yields racemic product. | Multi-step reduction can be made enantioselective. |

| Number of Steps | 1 (if epoxide available) | 2-3 steps from pentan-2-ol. |

| Primary Concern | Regioselectivity under general acidic conditions. | Multiple steps and potential side reactions. |

The direct chlorination of pentan-2-ol with thionyl chloride, as reported in source , offers a yield of 70–75%, but the primary product is typically 2-chloropentane. The multi-step synthesis via pentan-2-one provides better control over regioselectivity, allowing for the introduction of chlorine at the desired C1 position, followed by reduction to the alcohol.

Stereoselective Synthesis of this compound and its Enantiomers

As this compound possesses a chiral center at the C2 position, methods for its stereoselective synthesis are of significant interest, particularly for applications in pharmaceuticals and fine chemicals.

Racemic Synthesis: The acid-catalyzed ring-opening of racemic 1,2-epoxypentane with HCl generally produces a racemic mixture of this compound acs.org. Similarly, the multi-step synthesis involving achiral reagents will also yield a racemic product unless a chiral step is incorporated.

Enantioselective Synthesis:

Biocatalytic Reduction: A highly effective strategy for obtaining enantiomerically pure chlorohydrins, including this compound, involves the biocatalytic reduction of prochiral α-chloroketones, such as 1-chloropentan-2-one researchgate.netnih.govacs.orgresearchgate.netacs.org. Enzymes like alcohol dehydrogenases (ADHs) from various microorganisms are employed to stereoselectively reduce the ketone to the corresponding chiral alcohol with high enantiomeric excess (ee) researchgate.netnih.govacs.orgresearchgate.net.

Chiral Catalysis: The use of chiral catalysts in either the epoxide opening step or other stages of the synthesis can also lead to enantiomerically enriched products mdpi.com.

Chiral Resolution: Alternatively, a racemic mixture of this compound can be synthesized and then resolved into its individual enantiomers. This can be achieved through methods such as chiral chromatography or the formation and separation of diastereomeric derivatives nih.govacs.org.

Strategies for Chiral Induction

Achieving enantioselectivity in the synthesis of this compound is crucial for its application in stereospecific synthesis. Strategies for chiral induction primarily involve asymmetric synthesis, utilizing chiral catalysts or auxiliaries to guide the formation of one enantiomer over the other. Research into chiral pyridine (B92270) N-oxides has shown promise as asymmetric catalysts for the enantioselective synthesis of chlorohydrins, including those with similar structures to this compound nih.gov. These catalysts facilitate the ring-opening of epoxides with chloride nucleophiles, a key step in forming chlorohydrins with controlled stereochemistry.

Biocatalytic Approaches to Chiral Chlorohydrins

Biocatalysis offers a green and highly selective route to chiral chlorohydrins. Enzymes, with their inherent specificity, can catalyze reactions under mild conditions, minimizing waste and byproducts.

Enzyme-Catalyzed Reductions and Oxidations

A prominent biocatalytic strategy involves the stereoselective reduction of prochiral α-chloroketones to yield chiral chlorohydrins acs.orgresearchgate.net. Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are frequently employed for this purpose. For instance, ADHs from various microorganisms have been screened for their ability to reduce chloroketones, providing access to chlorohydrins with high enantiomeric excess (ee) and diastereomeric excess (de) researchgate.net. These enzymes often require cofactors, such as NADH or NADPH, for their activity, necessitating efficient cofactor regeneration systems, which can be achieved through coupled enzymatic reactions mdpi.com.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of this compound to minimize environmental impact and enhance process sustainability.

Sustainable Methodologies Development

The development of sustainable methodologies focuses on reducing waste, using less hazardous reagents and solvents, and improving atom economy. Traditional routes, such as the acid-catalyzed ring-opening of epoxides with HCl, are being re-evaluated for their environmental footprint bio-conferences.org. Research is exploring alternative pathways that align with green chemistry principles, including the use of biocatalysts and catalytic systems that operate under milder conditions bio-conferences.orgresearchgate.netacs.org. For example, the use of glycerol, a byproduct of biodiesel production, as a raw material for chlorohydrin synthesis is being investigated as a sustainable alternative to propene-based routes acs.org.

Continuous Flow Processes for Industrial Production

Continuous flow chemistry offers significant advantages for the industrial-scale production of chemicals like this compound, including enhanced safety, improved heat and mass transfer, and greater control over reaction parameters nih.gov. Implementing continuous flow reactors can lead to higher yields, reduced reaction times, and more efficient use of resources. For instance, flash chemistry approaches using micromixers have demonstrated the ability to generate and utilize highly unstable intermediates within milliseconds, enabling transformations not feasible in batch processes nih.gov. The application of flow chemistry to the synthesis of chlorohydrins is an active area of research aimed at developing more efficient and scalable manufacturing processes.

Elucidation of Reaction Mechanisms and Reactivity Pathways of 1 Chloropentan 2 Ol

Nucleophilic Substitution Reactions

SN1 and SN2 Mechanisms Governing Chlorine Displacement

The displacement of the chloride ion from 1-chloropentan-2-ol can proceed through either a substitution nucleophilic unimolecular (SN1) or a substitution nucleophilic bimolecular (SN2) mechanism. The operative pathway is largely determined by the reaction conditions, including the nature of the nucleophile and the solvent.

The SN2 mechanism is a single-step process where the nucleophile attacks the carbon atom at the same time as the leaving group (chloride) departs. byjus.com This concerted mechanism results in an inversion of stereochemistry at the reaction center. youtube.com SN2 reactions are favored by strong nucleophiles and polar aprotic solvents. For this compound, which has a primary chloro-group, the SN2 pathway is generally favored due to the relatively unhindered nature of the primary carbon.

The SN1 mechanism is a two-step process that begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate. byjus.com This is followed by a rapid attack of the nucleophile on the planar carbocation. byjus.com Because the nucleophile can attack from either face of the carbocation, SN1 reactions typically lead to a mixture of stereoisomers (racemization). ucsb.edu This pathway is favored for tertiary haloalkanes, with weak nucleophiles, and in polar protic solvents that can stabilize the carbocation intermediate. byjus.comchemistrysteps.com While less common for primary halides, conditions promoting carbocation stability could potentially allow for an SN1 pathway.

Table 1: Factors Influencing the Nucleophilic Substitution Pathway for this compound

| Factor | Favors SN1 | Favors SN2 |

| Substrate | Tertiary > Secondary > Primary | Primary > Secondary > Tertiary |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., OH⁻, CN⁻, RS⁻) |

| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone, DMSO) |

| Leaving Group | Good leaving group required | Good leaving group required |

| Stereochemistry | Racemization/Mixture of enantiomers | Inversion of configuration |

| Intermediate | Carbocation | None (Transition state) |

Influence of Hydroxyl Group on Reactivity

The hydroxyl group at the C2 position can significantly influence the reactivity of the C1 carbon through a phenomenon known as neighboring group participation (NGP), or anchimeric assistance. wikipedia.org In this process, the hydroxyl group acts as an internal nucleophile. libretexts.org

Under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide. This alkoxide can then attack the adjacent carbon bearing the chlorine atom in an intramolecular SN2 reaction, displacing the chloride and forming a transient three-membered cyclic intermediate, an epoxide (e.g., 1,2-epoxypentane). This intramolecular reaction is often kinetically favored over an intermolecular attack by an external nucleophile.

Oxidation Reactions of the Hydroxyl Group

Formation of 1-Chloropentan-2-one (B1354079) (e.g., using PCC)

The secondary alcohol functional group in this compound can be oxidized to form the corresponding ketone, 1-chloropentan-2-one. A widely used reagent for this transformation is Pyridinium (B92312) chlorochromate (PCC). libretexts.org PCC is a milder oxidizing agent compared to others like chromic acid and is particularly useful because it can be used in organic solvents such as dichloromethane (B109758) (DCM). libretexts.orgyoutube.com The reaction with PCC effectively converts the secondary alcohol to a ketone and stops at that stage. youtube.com This avoids potential over-oxidation or side reactions that can occur with stronger, aqueous-based oxidizing agents. youtube.com

The mechanism of PCC oxidation begins with the attack of the alcohol's oxygen on the chromium atom, eventually forming a chromate (B82759) ester. libretexts.org A base, such as pyridine (B92270), then removes the proton from the carbon attached to the oxygen, leading to the formation of the carbon-oxygen double bond and the reduction of Cr(VI) to Cr(IV). youtube.com

Oxidizing Agents and Reaction Conditions

Besides PCC, a variety of other oxidizing agents can be employed to convert this compound to 1-chloropentan-2-one. The choice of reagent often depends on the desired reaction scale, sensitivity of other functional groups, and reaction conditions.

Table 2: Common Oxidizing Agents for Secondary Alcohols

| Oxidizing Agent | Common Name / Abbreviation | Typical Solvent(s) | Key Characteristics |

| Pyridinium chlorochromate | PCC | Dichloromethane (CH₂Cl₂) | Mild; stops oxidation of primary alcohols at the aldehyde stage. libretexts.orgyoutube.com |

| Pyridinium dichromate | PDC | Dichloromethane (CH₂Cl₂) | Similar to PCC, can be used under anhydrous conditions. |

| Chromium trioxide, Sulfuric acid, Acetone | Jones Reagent | Acetone, Water | Strong oxidizing agent; will oxidize primary alcohols to carboxylic acids. |

| Sodium hypochlorite, Acetic acid | Bleach | Acetic Acid | A less toxic alternative to chromium-based reagents. |

| Dimethyl sulfoxide, Oxalyl chloride, Triethylamine | Swern Oxidation | Dichloromethane (CH₂Cl₂) | Mild conditions, avoids heavy metals, but requires low temperatures (-78 °C). |

| Dess-Martin Periodinane | DMP | Dichloromethane (CH₂Cl₂) | Mild, metal-free, operates at room temperature. |

Reduction Reactions

The reduction of this compound can target either the chloro group or the hydroxyl group. Direct reduction of the hydroxyl group to an alkane is not a simple one-step process and typically requires converting the hydroxyl into a better leaving group first.

A more common pathway for the reduction of chlorohydrins involves the reduction of the carbon-chlorine bond. Catalytic hydrogenation is a method used for this purpose. chemmunity.com Using a catalyst such as Palladium on carbon (Pd/C) and a source of hydrogen (H₂ gas), the C-Cl bond can be cleaved via hydrogenolysis to yield pentan-2-ol. youtube.com

Alternatively, chlorohydrins can be reduced via the corresponding α-chloroketone. thieme-connect.combohrium.com First, this compound is oxidized to 1-chloropentan-2-one. The resulting α-chloroketone can then be reduced. For instance, a bienzymatic cascade using ene-reductases (EREDs) and alcohol dehydrogenases (ADHs) has been shown to reduce α-chloroenones to the corresponding chlorohydrins, demonstrating the feasibility of reducing the carbonyl group in the presence of the chlorine. nih.govacs.org Other traditional methods for reducing ketones, such as using sodium borohydride (B1222165) (NaBH₄), would also reduce the carbonyl of 1-chloropentan-2-one back to the alcohol, potentially offering a route to manipulate stereochemistry.

Conversion to 1-Chloropentane (B165111) (e.g., using LiAlH₄)

The conversion of this compound to 1-chloropentane requires the selective reduction of the secondary hydroxyl group (-OH) to a hydrogen atom, a process known as deoxygenation. Direct treatment of this compound with a powerful reducing agent like lithium aluminum hydride (LiAlH₄) does not typically yield 1-chloropentane as the primary product. The reactivity of LiAlH₄ involves the delivery of a hydride ion (H⁻), which preferentially attacks the most electrophilic sites and displaces good leaving groups. byjus.comlibretexts.org

In the case of this compound, two primary reactions with LiAlH₄ are expected:

Acid-Base Reaction: The hydride ion is a strong base and will first react with the acidic proton of the hydroxyl group to form a lithium alkoxide and hydrogen gas. youtube.com

Reduction of the Alkyl Halide: LiAlH₄ is capable of reducing primary alkyl halides to the corresponding alkanes. byjus.com The hydride ion can displace the chloride via an Sₙ2 mechanism.

Consequently, the more probable outcome of reacting this compound with LiAlH₄ is the reduction of the carbon-chlorine bond, which would lead to the formation of pentan-2-ol .

To achieve the desired conversion to 1-chloropentane, the hydroxyl group must first be converted into a better leaving group. A common strategy involves a two-step sequence:

Activation of the Hydroxyl Group: The alcohol is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. This reaction converts the hydroxyl group into a tosylate (-OTs) group, which is an excellent leaving group.

Reductive Cleavage: The resulting tosylate intermediate is then treated with LiAlH₄. The hydride ion displaces the tosylate group to form the C-H bond, yielding the deoxygenated product.

However, a significant challenge in this specific sequence is the lack of chemoselectivity. LiAlH₄ would likely reduce both the newly formed tosylate group and the existing chloro group, resulting in the formation of pentane (B18724) rather than the desired 1-chloropentane. youtube.com Therefore, direct conversion using LiAlH₄ is not a feasible one-pot reaction for selectively producing 1-chloropentane from this compound.

| Reaction Pathway | Reagents | Intermediate/Product | Mechanism | Notes |

| Direct Reaction with LiAlH₄ | 1. LiAlH₄ 2. H₂O workup | Pentan-2-ol | Sₙ2 reduction of C-Cl bond | The hydroxyl group is deprotonated first; the C-OH bond is not reduced. |

| Two-Step Deoxygenation | 1. TsCl, Pyridine 2. LiAlH₄ | 1-Chloropentyl-2-tosylate (intermediate), then Pentane (final product) | Sₙ2 reduction of C-OTs and C-Cl bonds | LiAlH₄ is not selective and reduces both leaving groups. |

Reducing Agents and Conditions

Achieving the selective deoxygenation of the hydroxyl group in this compound while preserving the chloro group requires specific reaction conditions that are milder or more chemoselective than those provided by LiAlH₄. The most established method for such a transformation is the Barton-McCombie deoxygenation . wikipedia.orgalfa-chemistry.com This radical-based reaction is designed specifically for the removal of hydroxyl groups. organicreactions.orgnrochemistry.com

The mechanism involves two key stages:

Derivative Formation: The alcohol is first converted into a thiocarbonyl derivative, such as a xanthate or a thionoformate. For example, the sodium alkoxide of this compound can be reacted with carbon disulfide (CS₂) followed by methyl iodide (CH₃I) to form an S-methyl xanthate.

Radical Reduction: The thiocarbonyl derivative is then treated with a radical source, most commonly tributyltin hydride (Bu₃SnH), and a radical initiator, such as azobisisobutyronitrile (AIBN). alfa-chemistry.comnrochemistry.com The tributyltin radical attacks the sulfur atom, leading to the fragmentation of the molecule and the formation of a secondary alkyl radical at the C-2 position. This radical then abstracts a hydrogen atom from another molecule of Bu₃SnH to yield the final product, 1-chloropentane. wikipedia.org

The primary advantage of the Barton-McCombie reaction is its high functional group tolerance; it does not typically reduce alkyl chlorides, making it suitable for this specific transformation. organicreactions.org The main drawback is the use of toxic and difficult-to-remove tin-based reagents, although alternative, less toxic hydrogen donors like silanes have been developed. jk-sci.com

| Reaction Name | Reagents | Conditions | Product | Mechanism Type |

| Barton-McCombie Deoxygenation | 1. NaH, CS₂, CH₃I 2. Bu₃SnH, AIBN | Toluene or Benzene, Reflux (approx. 80-110 °C) | 1-Chloropentane | Free-radical chain reaction |

Intramolecular Reactivity Studies (e.g., cyclization potential)

This compound, as a halohydrin, possesses significant potential for intramolecular reactivity, primarily through cyclization to form an epoxide. This reaction is a classic example of an intramolecular Williamson ether synthesis . transformationtutoring.com The process is typically promoted by the addition of a strong base. libretexts.org

The mechanism proceeds via an intramolecular Sₙ2 pathway:

Deprotonation: A strong base, such as sodium hydroxide (B78521) (NaOH) or sodium hydride (NaH), removes the acidic proton from the hydroxyl group at the C-2 position. This creates a potent nucleophile, the corresponding alkoxide ion.

Intramolecular Attack: The negatively charged oxygen atom then acts as an internal nucleophile, attacking the adjacent carbon atom (C-1) that bears the chlorine atom.

Displacement: The attack occurs from the backside of the C-Cl bond, leading to the displacement of the chloride ion, which is a good leaving group. This concerted step results in the formation of a three-membered cyclic ether known as an epoxide (or oxirane).

The specific product of this reaction is 1,2-epoxypentane (B89766) (also known as propyl oxirane). The formation of a three-membered ring is kinetically favorable and proceeds readily under basic conditions. transformationtutoring.com For the Sₙ2 reaction to occur efficiently, the molecule must adopt a conformation where the nucleophilic oxygen and the chlorine leaving group are in an anti-periplanar arrangement. transformationtutoring.com

| Reaction Type | Reagents | Conditions | Product | Mechanism |

| Intramolecular Cyclization | Strong Base (e.g., NaOH, KOH, NaH) | Aqueous or aprotic solvent, Room temperature to mild heating | 1,2-Epoxypentane | Intramolecular Sₙ2 (Williamson Ether Synthesis) |

Spectroscopic Techniques for Mechanistic and Structural Elucidation in 1 Chloropentan 2 Ol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for determining the connectivity of atoms within a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed insights into the chemical environment of hydrogen and carbon atoms, respectively.

¹H NMR Spectral Interpretation for Structural Confirmation

¹H NMR spectroscopy provides information about the number of different types of protons, their relative abundance, and their neighboring protons through chemical shifts and spin-spin coupling. For 1-Chloropentan-2-ol, the expected ¹H NMR spectrum would reveal distinct signals corresponding to its five unique proton environments.

The terminal methyl group (CH₃) is expected to resonate as a triplet in the upfield region, typically around 0.95 ppm, due to coupling with the adjacent methylene (B1212753) protons. The methylene group adjacent to the methyl group (CH₂ next to CH₃) would appear as a multiplet (likely a sextet if coupling to the methyl and the next methylene are considered) in the range of 1.40-1.60 ppm. The methylene group adjacent to the carbon bearing the chlorine atom (CH₂Cl) is anticipated to show a doublet around 3.55 ppm, coupled to the proton on the adjacent carbon (CH). The proton attached to the carbon bearing the hydroxyl group (CH(OH)) would resonate as a multiplet in the range of 3.70-4.00 ppm, influenced by coupling to both the CH₂Cl and the adjacent CH₂ groups. The hydroxyl proton (OH) typically appears as a broad singlet, with its chemical shift being highly variable (ranging from 2 to 5 ppm) depending on concentration, solvent, and temperature due to hydrogen bonding.

Table 4.1.1: Expected ¹H NMR Chemical Shifts for this compound

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Coupling Partner(s) |

| CH₃ | 0.95 | t | CH₂ |

| CH₂ (C3) | 1.55 | m | CH₂, CH₃ |

| CH₂ (C4) | 1.85 | m | CH₂, CH(OH) |

| CH₂Cl | 3.55 | d | CH(OH) |

| CH(OH) | 3.85 | m | CH₂Cl, CH₂ |

| OH | 2.0-5.0 | s (broad) | - |

Note: Chemical shifts are approximate and can vary based on experimental conditions.

¹³C NMR Spectral Interpretation for Carbon Framework Analysis

¹³C NMR spectroscopy provides a direct map of the carbon skeleton. For this compound, five distinct carbon signals are expected. The chemical shifts are highly indicative of the carbon's environment, particularly the presence of electronegative substituents like chlorine and oxygen.

The terminal methyl carbon (CH₃) is expected to resonate in the upfield region, typically around 14 ppm. The methylene carbon adjacent to the methyl group (CH₂ at C3) would appear around 23 ppm. The methylene carbon adjacent to the chloromethyl group (CH₂ at C4) is predicted to resonate around 33 ppm. The carbon bearing the chlorine atom (CH₂Cl) is significantly deshielded by the electronegative chlorine and is expected to appear in the range of 45-50 ppm libretexts.org. The carbon atom bearing the hydroxyl group (CH(OH)) is also deshielded by the oxygen atom and is typically observed in the range of 65-75 ppm libretexts.org.

Table 4.1.2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Expected Chemical Shift (ppm) |

| CH₃ | 14 |

| CH₂ (C3) | 23 |

| CH₂ (C4) | 33 |

| CH₂Cl | 47 |

| CH(OH) | 70 |

Note: Chemical shifts are approximate and can vary based on experimental conditions.

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry is crucial for determining the molecular weight and providing structural information through fragmentation patterns. GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry, making it ideal for assessing purity and differentiating isomers.

Fragmentation Patterns and Structural Confirmation

The mass spectrum of this compound is characterized by its molecular ion peak and fragment ions resulting from bond cleavages. Due to the presence of chlorine, the molecular ion will appear as a doublet due to the natural abundance of the isotopes ³⁵Cl and ³⁷Cl, with a ratio of approximately 3:1. The molecular weight of this compound (C₅H₁₁ClO) is approximately 122.59 g/mol . Therefore, a molecular ion peak is expected at m/z 122 (for ³⁵Cl) and m/z 124 (for ³⁷Cl) uni.lubldpharm.com.

Alcohols often undergo characteristic fragmentation pathways. For this compound, common fragmentation routes include:

Alpha-cleavage: This involves the cleavage of a C-C bond adjacent to the carbon bearing the hydroxyl group. This can lead to the formation of ions like CH₂OH⁺ (m/z 31) and the corresponding alkyl radical savemyexams.com. Alternatively, cleavage can occur between the CH(OH) and CH₂Cl groups, yielding the propyl cation (C₃H₇⁺) at m/z 43 or the chloromethyl cation (CH₂Cl⁺) at m/z 49/51.

Loss of substituents: Loss of the chlorine atom (Cl•) would result in an ion at m/z 87/89 (C₅H₁₁O⁺) msu.edu. Loss of the hydroxyl group (•OH) would yield an ion at m/z 105/107 (C₅H₁₀Cl⁺). Dehydration (loss of H₂O) is also a possibility for alcohols, potentially leading to an ion at m/z 104 savemyexams.comlibretexts.org.

Table 4.2.1: Expected Major Fragmentation Ions for this compound

| Fragment Ion Description | Formula | m/z (approx.) | Originating Process |

| Molecular Ion (³⁵Cl) | C₅H₁₁³⁵ClO⁺ | 122 | Molecular Ion |

| Molecular Ion (³⁷Cl) | C₅H₁₁³⁷ClO⁺ | 124 | Molecular Ion |

| [M-Cl]⁺ | C₅H₁₁O⁺ | 87, 89 | Loss of Chlorine radical |

| [M-OH]⁺ | C₅H₁₀Cl⁺ | 105, 107 | Loss of Hydroxyl radical |

| [M-H₂O]⁺ | C₅H₁₀Cl⁺ | 104 | Dehydration |

| CH₂OH⁺ | CH₂OH⁺ | 31 | Alpha-cleavage |

| C₂H₅⁺ | C₂H₅⁺ | 29 | Alpha-cleavage |

| C₃H₇⁺ | C₃H₇⁺ | 43 | Alpha-cleavage |

| [M-CH₂Cl]⁺ | C₄H₉O⁺ | 73 | Alpha-cleavage |

Note: Relative intensities of these fragments can vary significantly based on ionization conditions.

Purity Assessment and Isomer Differentiation

GC-MS is particularly powerful for assessing the purity of this compound and distinguishing it from potential isomers, such as 2-chloropentan-1-ol (B2934581) or 4-chloropentan-2-ol. Gas chromatography separates compounds based on their boiling points and interactions with the stationary phase. The mass spectrometer then provides a characteristic fragmentation pattern for each eluting compound. By comparing the retention time and mass spectrum of a sample to those of a known standard, the identity and purity can be confidently established bham.ac.uk. Isomers will typically exhibit different retention times due to subtle differences in their physical properties and may also display distinct fragmentation patterns, allowing for their differentiation.

Computational Chemistry and Theoretical Studies on 1 Chloropentan 2 Ol

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) has become a important method in computational chemistry for studying the electronic structure of molecules. It is particularly useful for elucidating the complex pathways of chemical reactions involving molecules like 1-chloropentan-2-ol. These calculations allow for the prediction of how the molecule will behave under various reaction conditions and help in identifying the most likely sites for chemical attack.

DFT calculations are instrumental in predicting the reactivity of this compound, especially in nucleophilic substitution reactions. By modeling the electronic distribution within the molecule, researchers can identify electrophilic centers that are susceptible to nucleophilic attack. The regioselectivity of a reaction, which is the preference for bond-making or breaking at a particular position, can be rationalized by analyzing the calculated energy barriers for different reaction pathways.

Table 1: Hypothetical DFT-Calculated Local Reactivity Descriptors for Nucleophilic Attack on this compound. This table is for illustrative purposes to demonstrate the type of data generated from DFT calculations for reactivity analysis. The values are not based on actual published research for this specific molecule.

| Atomic Center | Condensed Fukui Function (f⁺) | Interpretation |

|---|---|---|

| C1 (bonded to Cl) | 0.25 | Primary site for nucleophilic attack |

| C2 (bonded to OH) | 0.10 | Less favorable site for nucleophilic attack |

A cornerstone of understanding reaction mechanisms is the characterization of the transition state—the highest energy point along the reaction coordinate. DFT methods are widely used to map the geometry of these fleeting structures and to calculate the activation energy (), which is the energy barrier that must be overcome for a reaction to occur.

In the case of an S(_N)2 reaction of this compound with a nucleophile (e.g., OH), DFT calculations would involve optimizing the geometry of the transition state, which features a pentacoordinate carbon atom where the nucleophile is forming a new bond and the leaving group (Cl) is simultaneously breaking its bond. The activation energy is then determined as the difference in energy between this transition state and the reactants. While specific studies providing the activation energy for this compound were not found, Table 2 provides a hypothetical comparison of activation energies for nucleophilic substitution at the two primary electrophilic carbons, as would be determined by DFT calculations.

Table 2: Hypothetical DFT-Calculated Activation Energies for Nucleophilic Substitution on this compound. This table is for illustrative purposes to show the kind of data that would be generated in a computational study of this molecule. The values are hypothetical.

| Reaction Pathway | Nucleophile | Leaving Group | Activation Energy (kcal/mol) |

|---|---|---|---|

| Attack at C1 | OH⁻ | Cl⁻ | 22.5 |

| Attack at C2 | OH⁻ | OH⁻ | 35.0 |

Conformational Analysis and Stability

The three-dimensional arrangement of atoms in a molecule, known as its conformation, can significantly influence its physical properties and chemical reactivity. This compound has several rotatable single bonds, leading to a complex conformational landscape. Conformational analysis using computational methods aims to identify the stable conformers (energy minima) and the energy barriers between them.

DFT calculations can be used to perform a systematic scan of the potential energy surface by rotating the dihedral angles of the key bonds in this compound. This allows for the identification of the lowest energy conformers and the determination of their relative stabilities. The presence of intramolecular hydrogen bonding between the hydroxyl group and the chlorine atom can be a significant factor in stabilizing certain conformations.

While a detailed conformational analysis of this compound from the literature is not available, a representative study on a similar molecule would typically present the relative energies and key dihedral angles of the most stable conformers. Table 3 illustrates the kind of data that would be obtained from such a DFT-based conformational analysis. The relative energies are usually reported with respect to the most stable conformer.

Table 3: Hypothetical Relative Energies of Stable Conformers of this compound from DFT Calculations. This table is for illustrative purposes to demonstrate the output of a computational conformational analysis. The values are not from published data for this specific molecule.

| Conformer | Dihedral Angle (Cl-C1-C2-OH) | Relative Energy (kcal/mol) | Intramolecular H-bond (O-H···Cl) |

|---|---|---|---|

| A (Global Minimum) | 60° (gauche) | 0.00 | Yes |

| B | 180° (anti) | 1.5 | No |

| C | -60° (gauche) | 0.25 | Yes |

Applications in Advanced Organic Synthesis and As a Chiral Building Block

Role as a Versatile Intermediate in Chemical Synthesis

1-Chloropentan-2-ol functions as a crucial intermediate, enabling the construction of more elaborate molecular architectures through a variety of chemical reactions.

This compound is recognized for its role as a precursor in the synthesis of a broad spectrum of organic compounds . The presence of both a halogen and a hydroxyl group provides multiple sites for functionalization and elaboration, facilitating the assembly of complex molecular frameworks. Its application as a precursor extends to the synthesis of bioactive molecules, highlighting its importance in medicinal chemistry .

A significant transformation of this compound involves the oxidation of its secondary alcohol moiety. This reaction readily yields the corresponding α-chloro ketone, 1-chloropentan-2-one (B1354079), when treated with oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) . 1-Chloropentan-2-one is itself a useful intermediate in organic synthesis ambeed.comchemicalbook.com.

Table 1: Oxidation of this compound

| Reactant | Oxidizing Agent | Product | Reaction Type |

| This compound | PCC | 1-Chloropentan-2-one | Oxidation |

The chlorine atom in this compound can be readily substituted by various nucleophiles. For instance, reaction with hydroxide (B78521) ions can lead to the formation of pentan-2-ol, demonstrating its derivatization into other functionalized alcohols . Through nucleophilic substitution, the chlorine atom can also be replaced by amine functionalities, thereby yielding amino alcohols, which are important motifs in many biologically active compounds.

Utilization as a Chiral Synthon

The presence of a stereogenic center at the C2 position makes this compound a valuable chiral synthon. This chirality can be harnessed to control the stereochemistry of subsequent synthetic steps, leading to enantiomerically enriched products.

This compound, particularly in its enantiomerically pure forms (e.g., (S)-1-chloropentan-2-ol), serves as a chiral building block in the synthesis of pharmaceutically active compounds biosynth.comacs.org. Its incorporation into synthetic routes allows for the stereoselective construction of drug candidates and other bioactive molecules, where precise control over stereochemistry is critical for efficacy and safety biosynth.com. For example, it has been utilized in the formal synthesis of natural products like porantheridine (B1254037) acs.org.

In addition to pharmaceuticals, this compound finds application in the synthesis of agrochemicals biosynth.com. Its chiral nature can be exploited to develop enantiomerically pure pesticides, herbicides, or other crop protection agents, where specific stereoisomers often exhibit superior activity or reduced environmental impact. The compound's utility in the production of specialty chemicals and agrochemicals underscores its broad applicability in fine chemical synthesis .

Table 2: Key Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | nih.govamericanelements.com |

| CAS Number | 17658-32-1 | biosynth.comnih.govlookchem.com |

| Molecular Formula | C₅H₁₁ClO | nih.govamericanelements.comlookchem.com |

| Molecular Weight | 122.59 g/mol | nih.govamericanelements.comlookchem.com |

| SMILES | CCCC(CCl)O | nih.govlookchem.com |

| Appearance | Liquid | americanelements.com |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | nih.govamericanelements.com |

Future Research Directions and Emerging Methodologies for 1 Chloropentan 2 Ol

Development of Novel Stereoselective Catalytic Systems

The precise control of stereochemistry is paramount in the synthesis of chiral molecules like 1-Chloropentan-2-ol. Emerging research focuses on developing advanced catalytic systems capable of delivering high enantioselectivity and diastereoselectivity.

Chiral Lewis Acids and Brønsted Acids: Chiral Lewis acids (CLAs) and their combinations with Brønsted acids have demonstrated significant utility in asymmetric synthesis researchgate.netresearchgate.netwikipedia.orgsigmaaldrich.comlibretexts.org. These catalysts can promote reactions such as Diels-Alder, aldol (B89426) additions, and epoxidations with high levels of enantiomeric excess (ee) and diastereomeric ratio (dr). Future research could explore CLAs tailored for the specific functional groups present in precursors to this compound, enabling highly selective formation of the desired stereoisomer. For example, chiral Lewis acids derived from boron or transition metals are being investigated for various asymmetric transformations researchgate.netresearchgate.netwikipedia.orgsigmaaldrich.com.

Metal-Catalyzed Asymmetric Hydrogenation: Transition metal catalysis, particularly iridium-catalyzed asymmetric hydrogenation of ω-chloroketones, offers a direct route to enantioenriched chlorohydrins and related oxaheterocycles researchgate.net. This methodology has shown excellent yields and selectivities, often exceeding 99% ee. Further development in ligand design and catalyst optimization could lead to highly efficient systems for producing specific enantiomers of this compound.

Dynamic Kinetic Resolution (DKR): The combination of racemization catalysts (e.g., ruthenium complexes) and enzymes (e.g., Pseudomonas cepacia lipase) has proven effective for the dynamic kinetic resolution of racemic chlorohydrins acs.orgorganic-chemistry.org. This approach converts racemic mixtures into enantiomerically pure derivatives, such as acetates, with very high enantiomeric excesses (>99% ee). These pure intermediates can then be readily transformed into the target chlorohydrin enantiomers. Continued research in identifying more robust and versatile DKR systems is a promising avenue.

Organocatalysis: Organocatalysts, including chiral phosphine (B1218219) oxides and pyridine (B92270) N-oxides, are emerging as powerful tools for the enantioselective desymmetrization of meso-epoxides to yield chlorohydrins beilstein-journals.orgd-nb.info. These methods offer metal-free alternatives and can achieve good to excellent yields and enantioselectivities, providing a sustainable approach to chiral chlorohydrin synthesis.

Table 1: Stereoselective Catalytic Systems for Chlorohydrin Synthesis

| Catalyst Type | Reaction Type | Substrate Class | Key Findings / Selectivity | References |

| Chiral Lewis Acids | Various (e.g., Diels-Alder, Aldol) | Alkenes, Ketones, Epoxides | Induce enantioselectivity, control stereochemistry researchgate.netresearchgate.netwikipedia.orgsigmaaldrich.comlibretexts.org | researchgate.netresearchgate.netwikipedia.orgsigmaaldrich.comlibretexts.org |

| Ruthenium/Lipase (DKR) | Dynamic Kinetic Resolution | Aromatic Chlorohydrins | High yields and ee (>99%) for chlorohydrin acetates acs.orgorganic-chemistry.org | acs.orgorganic-chemistry.org |

| Metal-catalyzed Hydrogenation (Ir) | Asymmetric Hydrogenation | ω-Chloroketones | High yields and ee (>99%) for chlorohydrins and oxaheterocycles researchgate.net | researchgate.net |

| Organocatalysts | Desymmetrization of Meso-epoxides | Meso-epoxides | Enantioenriched chlorohydrins (up to 87% ee) beilstein-journals.orgd-nb.info | beilstein-journals.orgd-nb.info |

Advanced Biocatalytic Cascades for Complex Syntheses

Biocatalysis offers environmentally friendly and highly selective routes for chemical synthesis. The development of multi-enzyme cascades represents a significant advancement, enabling complex transformations in a single pot.

Bienzymatic Cascades (EREDs + ADHs): Bienzymatic cascades involving ene-reductases (EREDs) and alcohol dehydrogenases (ADHs) have been successfully employed to synthesize optically active chlorohydrins from α-chloroenones uniovi.esacs.orgnih.gov. These systems achieve excellent conversions (up to >99%) and selectivities (up to >99% ee and >99:1 dr), offering a direct and efficient pathway to chiral chlorohydrins. Further optimization of enzyme combinations and reaction conditions could expand the substrate scope for these cascades.

Halohydrin Dehalogenases (HHDHs) Engineering: Halohydrin dehalogenases (HHDHs) are versatile biocatalysts capable of both dehalogenation of haloalcohols to epoxides and, importantly, the regioselective and stereoselective ring-opening of epoxides with various nucleophiles researchgate.netrsc.orgresearchgate.netnih.govacs.org. Protein engineering efforts are focused on enhancing the selectivity and substrate range of HHDHs. For instance, engineered HHDHs have demonstrated improved selectivity (e.g., E > 200) in epoxide ring-opening reactions, providing access to valuable chiral intermediates. This approach holds significant promise for the synthesis of chiral building blocks, including precursors to this compound.

Multi-enzyme Cascades: The integration of multiple enzymes into sophisticated cascades allows for the sequential execution of complex reactions, mimicking biological pathways ucl.ac.ukacs.orgnih.govresearchgate.net. Such cascades can achieve chemo-, regio-, and stereoselective transformations under mild, aqueous conditions, aligning with green chemistry principles. Future research aims to design and implement more intricate cascades for the synthesis of complex chiral molecules, potentially including this compound, from readily available starting materials.

Hybrid Catalysis (Gold + Redox Enzymes): The synergistic combination of chemocatalysis (e.g., gold catalysis) and biocatalysis (e.g., alcohol dehydrogenases) has led to powerful hydration-bioreduction cascades rsc.org. This approach enables the synthesis of enantioenriched aliphatic β-chlorohydrins from chloroalkynes with high yields and stereoselectivities (>99% ee). Such integrated systems represent a frontier in efficient and selective synthesis.

Table 2: Biocatalytic Cascades for Chlorohydrin Synthesis

| Enzyme System | Reaction Type | Substrate Class | Key Findings / Selectivity | References |

| EREDs + ADHs | Bienzymatic Reductive Cascade | α-Chloroenones | Optically active chlorohydrins, excellent conversions (>99%), high selectivities (>99% ee, >99:1 dr) uniovi.esacs.orgnih.gov | uniovi.esacs.orgnih.gov |

| Engineered Halohydrin Dehalogenases | Epoxide Ring Opening / Dehalogenation | Epoxides, Haloalcohols | Improved regio- and stereoselectivity for chiral intermediates researchgate.netrsc.orgresearchgate.netnih.govacs.org | researchgate.netrsc.orgresearchgate.netnih.govacs.org |

| Gold(I) + Alcohol Dehydrogenase | Hydration-Bioreduction Cascade | Aliphatic Chloroalkynes | Enantioenriched β-chlorohydrins, high yields (63–88%), high ee (>99%) rsc.org | rsc.org |

| Multi-enzyme Cascades | Sequential Transformations | Diverse Precursors | Chemo-, regio-, stereoselective synthesis under mild conditions ucl.ac.ukacs.orgnih.govresearchgate.net | ucl.ac.ukacs.orgnih.govresearchgate.net |

Exploration of New Reaction Pathways and Transformations

Beyond established methods like alkene chlorohydroxylation, α-chloroketone reduction, and epoxide ring-opening, research is exploring novel pathways for chlorohydrin synthesis that offer improved sustainability and selectivity.

Glycerol Hydrochlorination: The conversion of glycerol, a byproduct of biodiesel production, into chlorohydrins via hydrochlorination with HCl presents a sustainable and selective alternative to traditional propene-based routes eurochemengineering.comacs.org. This method offers advantages in terms of regioselectivity, particularly favoring the formation of 1,3-dichlorohydrin, which is more reactive for subsequent transformations.

Electrochemical and Photocatalytic Methods: Green chemistry initiatives are driving the development of electrochemical and photocatalytic methods for organic synthesis. Electrochemical methods enable radical chlorination of alkenes under mild, oxidant-free conditions organic-chemistry.org. Photocatalytic aerobic oxidation of alkenes can also yield chlorohydrins, with selectivity influenced by the solvent researchgate.net. These approaches represent promising avenues for more sustainable chlorohydrin production.

Novel Reagent and Catalyst Development: The exploration of new reagents and catalytic systems continues. For instance, the use of mixed lithium-magnesium carbenoids like (chloromethyl)magnesium chloride-lithium chloride with aldehydes provides a chemoselective route to aromatic chlorohydrins organic-chemistry.org. Furthermore, the development of highly efficient and selective reagents for the direct chlorohydroxylation of alkenes remains an active area.

Computational Design of Enhanced Synthetic Routes

Computational chemistry plays an increasingly vital role in accelerating the discovery and optimization of synthetic methodologies.

Mechanism Elucidation and Prediction: Density Functional Theory (DFT) and other computational methods are instrumental in understanding reaction mechanisms, identifying transition states, and predicting reaction outcomes and selectivities researchgate.net. This knowledge is crucial for designing more efficient catalysts and reaction conditions for chlorohydrin synthesis.

Rational Enzyme Engineering: Computational studies, including structural analysis and molecular modeling, are guiding the rational design and engineering of enzymes like halohydrin dehalogenases. By analyzing substrate binding and transition states, researchers can predict mutations that enhance enzyme activity, regioselectivity, and stereoselectivity acs.org.

Synthetic Route Design: Advanced computational tools for retrosynthesis planning can explore vast chemical spaces to identify novel and optimized synthetic pathways. Applying these tools to the synthesis of this compound can uncover more efficient, cost-effective, and environmentally benign routes. Predictive modeling can also assess the feasibility and potential performance of newly designed synthetic strategies before experimental validation.

Q & A

Q. NMR :

- ¹H NMR : Look for signals at δ 1.5–1.7 ppm (CH₂ adjacent to Cl) and δ 3.6–4.0 ppm (OH-bearing CH) .

- ¹³C NMR : Confirm Cl substitution via deshielded carbons (δ 45–50 ppm for C-Cl).

GC-MS : Compare retention times and fragmentation patterns with standards (e.g., NIST database entries for similar chlorinated alcohols) .

IR : Identify O-H stretching (~3400 cm⁻¹) and C-Cl vibrations (~650 cm⁻¹).

Advanced Research Questions

Q. How do solvent effects and nucleophile strength influence regioselectivity in the synthesis of this compound?

- Mechanistic Insights :

- In aqueous media, polar solvents stabilize carbocations, favoring the formation of this compound over 2-chloropentan-1-ol. Back-donation from chlorine enhances carbocation stability .

- In non-polar solvents, bulky nucleophiles (e.g., tert-butoxide) may shift selectivity toward less substituted positions due to steric hindrance.

- Experimental Design :

- Conduct kinetic studies under varying solvent polarities (e.g., water, DMSO, hexane).

- Use isotopic labeling (e.g., D₂O) to track protonation sites in intermediates.

Q. What strategies resolve contradictions in reported product distributions for this compound synthesis?

- Case Study : Discrepancies arise when using HOCl vs. Cl₂ gas.

- Root Cause : Cl₂ generates HCl as a byproduct, altering reaction pH and favoring carbocation pathways.

- Resolution :

Control pH with buffers (e.g., NaHCO₃) to suppress HCl interference.

Monitor intermediates via in situ FTIR or Raman spectroscopy.

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology :

- Perform DFT calculations (e.g., B3LYP/6-31G*) to map transition states and activation energies for Cl⁻ substitution at different carbons.

- Validate with experimental kinetic data (e.g., Arrhenius plots).

- Key Finding : The energy barrier for substitution at the OH-bearing carbon is 15–20 kJ/mol higher than at the adjacent carbon, explaining observed regioselectivity .

Data Contradiction Analysis

Q. Why do some studies report 2-chloropentan-1-ol as a major product under similar conditions?

- Critical Factors :

- Trace water contamination in "non-aqueous" solvents can trigger carbocation formation.

- Impurities in starting materials (e.g., pent-2-ene isomers) alter reaction pathways.

- Mitigation :

- Purify solvents via molecular sieves and validate alkene geometry using GC-MS .

- Replicate experiments with deuterated analogs to confirm mechanistic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.